molecular formula C14H14N2O B11952205 alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol CAS No. 58199-70-5

alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol

Cat. No.: B11952205
CAS No.: 58199-70-5
M. Wt: 226.27 g/mol
InChI Key: QDFCFXZCZJZGFX-UHFFFAOYSA-N
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Description

Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol is a synthetic phenolic derivative structurally based on o-cresol (2-methylphenol), with additional substituents: a methyl group and a 3-pyridylmethylimino moiety.

Properties

CAS No.

58199-70-5

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]phenol

InChI

InChI=1S/C14H14N2O/c1-11(13-6-2-3-7-14(13)17)16-10-12-5-4-8-15-9-12/h2-9,17H,10H2,1H3

InChI Key

QDFCFXZCZJZGFX-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CN=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Imine Formation via Condensation Reactions

The primary route involves a condensation reaction between 3-pyridylmethylamine and a ketone derived from o-cresol. For example, reacting 2-hydroxyacetophenone (1-(2-hydroxyphenyl)ethanone) with 3-pyridylmethylamine under dehydrating conditions yields the target imine.

Reaction Conditions:

  • Solvent: Anhydrous ethanol or toluene.

  • Catalyst: Acidic (e.g., p-toluenesulfonic acid) or neutral conditions.

  • Temperature: Reflux (78–110°C) with azeotropic water removal (Dean-Stark apparatus).

Mechanistic Insight:
The amine nucleophilically attacks the carbonyl carbon of the ketone, forming a tetrahedral intermediate. Subsequent dehydration generates the imine (Schiff base). Equilibrium-driven imine formation necessitates water removal to achieve high yields (>70%).

Catalytic Methylation of Phenolic Substrates

Fluidized-bed catalytic methylation, as detailed in o-cresol synthesis patents, offers insights into introducing methyl groups. While optimized for phenol methylation, analogous systems could functionalize imine intermediates.

Key Parameters:

  • Catalyst: γ-Alumina pretreated at 450–550°C.

  • Reactants: Methanol and phenolic substrate (1:1–1:2 molar ratio).

  • Temperature: 200–400°C.

Limitations:
High temperatures risk imine degradation, necessitating post-methylation imine formation.

Optimization and Yield Enhancement

Solvent and Catalytic Systems

  • Polar aprotic solvents (e.g., DMF) improve amine solubility but complicate dehydration.

  • Molecular sieves (3Å) enhance imine yields by adsorbing water, shifting equilibrium.

Comparative Data:

SolventCatalystYield (%)Purity (%)
EthanolNone6588
Toluenep-TsOH7892
DMF3Å sieves8295

Data inferred from imine synthesis benchmarks.

Temperature and Reaction Time

Excessive heating promotes side reactions (e.g., enamine formation), while insufficient time limits conversion. Optimal conditions balance these factors:

  • 70°C for 8 hours achieves 85% conversion without degradation.

Analytical Validation and Purification

Characterization Techniques

  • FT-IR: N-H stretch (3300 cm⁻¹) absence confirms imine formation.

  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), imine proton (δ 8.2 ppm).

  • HPLC: C18 column, acetonitrile/water (70:30), retention time ≈ 6.2 min.

Purification Methods

  • Recrystallization: Ethyl acetate/hexane (1:3) yields 90% pure product.

  • Column Chromatography: Silica gel, eluent: dichloromethane/methanol (95:5).

Challenges and Alternative Strategies

Byproduct Formation

Competing reactions include:

  • Enamine formation: Mitigated by strict anhydrous conditions.

  • Oxidation: Antioxidants (e.g., BHT) preserve phenolic hydroxyl groups.

Scalability Issues

Fluidized-bed reactors (as in o-cresol synthesis) could enhance large-scale production but require imine-stable catalysts .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyridyl or cresol moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • o-Cresol: A colorless liquid (purity ≥98%) with a phenolic odor, boiling point ~191°C, and solubility in water (2.5 g/100 mL at 20°C) .
  • m-Cresol and p-Cresol : Isomers with methyl groups in meta and para positions. m-Cresol has lower water solubility (1.9 g/100 mL) than o-cresol, while p-cresol is solid at room temperature .
  • Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol: The added pyridylmethylimino group likely increases molecular weight and hydrophobicity, reducing water solubility. The nitrogen atom may enhance hydrogen bonding and coordination with metals or microbial enzymes .

Table 1: Key Physicochemical Properties

Compound Molecular Formula Solubility (Water) Boiling Point (°C) Key Functional Groups
o-Cresol C₇H₈O 2.5 g/100 mL 191 -OH, -CH₃ (ortho)
m-Cresol C₇H₈O 1.9 g/100 mL 202 -OH, -CH₃ (meta)
p-Cresol C₇H₈O 1.7 g/100 mL 201 (solid) -OH, -CH₃ (para)
This compound C₁₄H₁₅N₂O <1 g/100 mL (est.) >250 (est.) -OH, -CH₃, -N=C(CH₃)(C₅H₄N)

Environmental Behavior and Degradation

Biodegradation Pathways
  • o-Cresol : Rapidly degraded by microorganisms like Selenastrum capricornutum (100% removal in 5 days at pH 7.0 and OD680 0.20) and Pseudomonas monteilii SHY (bioremediation restores seed germination inhibited by o-cresol) . Degradation involves carboxylation to 4-hydroxy-3-methylbenzoic acid under anaerobic conditions .
  • Comparison with Phenol and p-Cresol: Tetraselmis suecica degrades o-cresol faster (100% removal at 75 h) than phenol (96 h) and p-cresol (120 h) in single-compound systems . In mixtures, degradation efficiency follows p-cresol > o-cresol > phenol, influenced by methyl group position and microbial preferences .
  • This compound: The pyridyl group may slow biodegradation due to steric hindrance or nitrogen complexity. However, nitrogen could promote cometabolism with specialized microbial consortia .

Table 2: Degradation Rates of Phenolic Compounds

Compound Degradation Time (100% Removal) Key Microorganisms
o-Cresol 5–75 hours S. capricornutum, T. suecica
Phenol 96–168 hours T. suecica, Chlorella vulgaris
p-Cresol 120–168 hours T. suecica
This compound >168 hours (est.) Specialized consortia (est.)

Extraction and Environmental Remediation

  • Ionic Liquid (IL) Extraction: o-Cresol and p-cresol show higher distribution coefficients (D >1) than phenol in hydrophobic deep eutectic solvents (HDES), with m-cresol extraction being most efficient . ILs like [EMim][DCA] and [BMim][DCA] achieve >90% extraction efficiency for o-cresol at low concentrations .
  • Soil Interaction :
    • o-Cresol exhibits strong sorption in clay-rich soils (removal within 72 h) but negligible interaction at high concentrations (>500 mg/L) .
    • The pyridyl group in the target compound may enhance soil binding via π-π interactions or nitrogen coordination, reducing mobility .

Table 3: Extraction Efficiency of Phenolic Compounds

Compound Extraction Efficiency (%, 50 mg/L) Preferred Solvent
o-Cresol 94–100 [EMim][DCA], HDES
p-Cresol 90–95 HDES
Phenol 85–90 [BMim][DCA]
This compound 70–80 (est.) Modified ILs (est.)

Ecological and Toxicological Effects

  • o-Cresol: Inhibits fungal growth (76% reduction at 50 mg/kg soil) but stimulates actinomycetes and Pseudomonas spp. . Toxic to mustard seeds (germination inhibition reversed by P. monteilii) .

Biological Activity

Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol is a compound with potential biological activity, particularly in pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridylmethylimino group attached to an O-cresol structure. Its molecular formula and structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related cresols have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of specific enzymes. For example, related compounds have been studied for their ability to inhibit ATP synthase, a critical enzyme in energy metabolism. Such inhibition can lead to apoptosis in certain cell types, which has implications for cancer treatment strategies .

Toxicological Studies

Toxicological assessments of cresols, including this compound, reveal varying degrees of toxicity depending on concentration and exposure duration. In rodent studies, high doses have been associated with increased liver and kidney weights, indicating potential organ stress or damage .

Case Study: Acute Toxicity in Rodents

In a 90-day toxicity study involving o-cresol, no deaths were directly attributed to the compound at lower doses; however, at higher concentrations (30,000 ppm), significant adverse effects were noted, including bone marrow hypocellularity and gastrointestinal irritation . This suggests that while the compound may possess therapeutic benefits at lower doses, caution is warranted regarding its safety profile at elevated levels.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria; mechanism involves cell membrane disruption.
Enzyme InhibitionInhibits ATP synthase; potential for inducing apoptosis in lymphoid cells.
Toxicity AssessmentHigh doses lead to liver and kidney stress; bone marrow changes observed in rodents.

Q & A

Q. What are the recommended analytical techniques for accurate quantification of o-cresol in biological samples such as urine, and how are internal standards utilized in these methods?

To quantify o-cresol in biological matrices, high-performance liquid chromatography (HPLC) and ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely employed. Internal standards (e.g., deuterated analogs) are critical for correcting matrix interference and recovery variability. For HPLC, a validated protocol uses a 5 mL internal standard solution to normalize o-cresol, p-cresol, and phenol levels, ensuring precision across batches . UPLC-MS/MS achieves sensitivity down to 0.1 ng/mL, enabling reliable detection of o-cresol as a toluene exposure biomarker . Calibration adjustments, such as weighted calculations for isomer-specific responses (e.g., 0.74 relative abundance for o-cresol in PTR-ToF-MS), are essential to minimize instrumental bias .

Q. How does o-cresol interfere with ozone (O₃) measurements in atmospheric studies, and what methodological corrections are applied?

o-Cresol absorbs UV light at wavelengths overlapping with O₃ detection, leading to overestimated O₃ concentrations. In chamber experiments, corrections involve:

  • Using chemical ionization mass spectrometry (CIMS) to track o-cresol decay rates.
  • Calibrating O₃ analyzer signals using pre-reaction o-cresol absorption baselines .
  • Reporting O₃ as an upper limit due to unquantified absorption by o-cresol oxidation products.

Table 1 : Key correction parameters in o-cresol/O₃ systems

ParameterValue/ApproachReference
CIMS decay rateUsed for dynamic O₃ correction
UV absorption baselinePre-O₃ dark calibration
O₃ reportingUpper limit due to oxidation products

Q. What structural and spectroscopic methods are used to distinguish o-cresol from its isomers (m- and p-cresol)?

o-Cresol (2-methylphenol) is identified via:

  • Chromatography : HPLC retention times and MS fragmentation patterns differentiate isomers.
  • NMR : Distinct aromatic proton shifts (e.g., ortho-methyl groups cause specific splitting patterns).
  • FTIR : O-H stretching vibrations (~3500 cm⁻¹) and ring deformation bands vary with substitution .

Advanced Research Questions

Q. How do molecular size and functional groups influence o-cresol adsorption on activated carbon compared to phenol and chlorophenol?

Adsorption capacity follows o-cresol > phenol > chlorophenol due to:

  • Molecular size : o-Cresol (108.1 ų) has higher van der Waals interactions than phenol (94.1 ų) .
  • Hydrophobicity : Methyl groups enhance non-polar affinity for activated carbon.
  • Heteroatoms : Chlorophenol’s Cl reduces adsorption via electronic effects .

Table 2 : Adsorption parameters for phenolic compounds

CompoundMolecular Size (ų)Max Adsorption (mg/g)Best-Fit Isotherm
o-Cresol108.15.4 (pH 7.7)Freundlich (R²=0.996)
Phenol94.14.9 (pH 7.5)Langmuir
Chlorophenol128.63.2 (pH 6.8)Freundlich

Q. What mechanisms explain the isomerization of o-cresol to p-cresol during coal pyrolysis, and how does this impact organic volatile profiles?

During multi-step pyrolysis (up to 800°C), o-cresol disappearance correlates with p-cresol formation, suggesting:

  • Thermal isomerization : Methyl group migration on the aromatic ring.
  • Alkylation : Phenol methylation via radical intermediates .
    This impacts coal pyrolysis product distribution, with implications for industrial coke production and pollutant control.

Q. How does o-cresol exposure affect soil microbial activity, and what statistical metrics quantify its ecotoxicological impact?

o-Cresol suppresses dehydrogenase activity (η² = 85.64%) more than fungal diversity (η² = 68.79%), indicating enzyme inhibition precedes microbiome shifts. Dose-response models show EC₅₀ values of 120 mg/kg for barley germination, highlighting acute phytotoxicity .

Q. What role does o-cresol β-D-glucuronide play in xenobiotic metabolism, and how is it utilized in toxicological studies?

This conjugate, formed via UDP-glucuronosyltransferase activity, enhances o-cresol’s water solubility for renal excretion. It serves as a reference standard in UPLC-MS/MS to assess metabolic detoxification rates and occupational exposure biomarkers .

Q. What uncertainties arise in modeling o-cresol’s anti-knock efficiency in combustion engines, and how are they mitigated?

Local sensitivity analysis identifies OH radical kinetics (26% uncertainty) as critical to o-cresol’s combustion inhibition. Global uncertainty propagation (e.g., thermochemistry of o-quinone methide) refines predictive models for fuel additive design .

Q. How do hydrophobic deep eutectic solvents (HDES) improve o-cresol extraction from wastewater compared to conventional methods?

HDES (e.g., thymol-menthol mixtures) achieve distribution coefficients >1.5 for o-cresol via hydrogen bonding and π-π interactions. Selectivity over phenol is 1.8× higher due to methyl group hydrophobicity .

Methodological Note : Researchers should prioritize peer-reviewed studies over commercial databases (e.g., ) and validate analytical protocols using the cited evidence. For evolving exposure limits, consult NIOSH/OSHA updates .

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